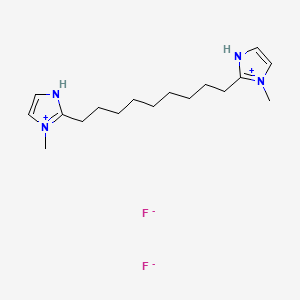
2,2'-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride is a complex organic compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two imidazolium rings connected by a nonane chain and a fluoride anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride typically involves the reaction of 1-methylimidazole with a nonane dihalide under controlled conditions. The reaction is carried out in a polar solvent, such as acetonitrile, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the removal of by-products and impurities to meet the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride can undergo various chemical reactions, including:
Oxidation: The imidazolium rings can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding imidazole derivatives.
Substitution: The fluoride anion can be substituted with other anions, such as chloride or bromide, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ion exchange reactions are carried out using salts of the desired anion in an aqueous or organic solvent.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various imidazolium salts with different anions.
Wissenschaftliche Forschungsanwendungen
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium rings can interact with nucleophilic sites on target molecules, while the fluoride anion can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
Uniqueness
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride is unique due to its longer nonane linker, which provides greater flexibility and spatial separation between the imidazolium rings. This structural feature can influence its reactivity, solubility, and interaction with target molecules, making it distinct from other similar compounds with shorter linkers.
Eigenschaften
CAS-Nummer |
1245190-21-9 |
|---|---|
Molekularformel |
C17H30F2N4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-methyl-2-[9-(3-methyl-1H-imidazol-3-ium-2-yl)nonyl]-1H-imidazol-3-ium;difluoride |
InChI |
InChI=1S/C17H28N4.2FH/c1-20-14-12-18-16(20)10-8-6-4-3-5-7-9-11-17-19-13-15-21(17)2;;/h12-15H,3-11H2,1-2H3;2*1H |
InChI-Schlüssel |
DUOMLSCITCVQET-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(NC=C1)CCCCCCCCCC2=[N+](C=CN2)C.[F-].[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


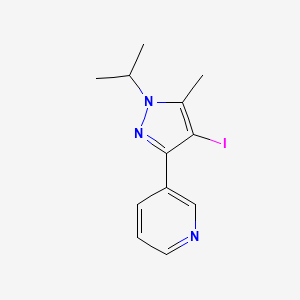
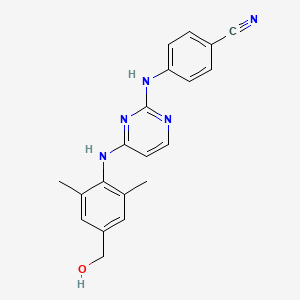
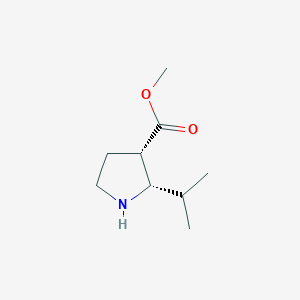
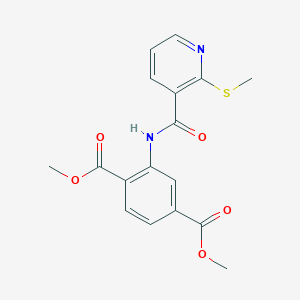
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)

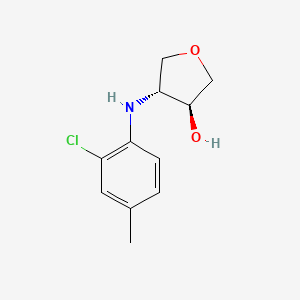
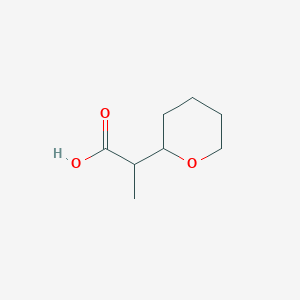

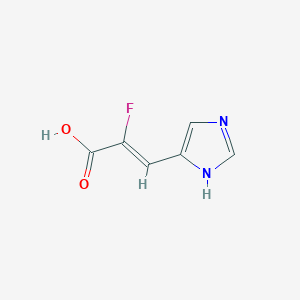
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
